molecular formula C14H13N5O4S2 B2833625 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170457-70-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2833625
CAS No.: 1170457-70-1
M. Wt: 379.41
InChI Key: FRGPTCWEJKWEQH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4S2 and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide, like diamidines, have demonstrated strong DNA affinities and significant in vitro activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some of these compounds have shown remarkable in vivo activity in animal models for trypanosomal diseases (Ismail et al., 2004).

Synthesis and Reactivity Studies

The compound's analogs have been used in various synthetic and reactivity studies. For example, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a structurally similar compound, has been involved in reactions leading to the formation of different heterocyclic compounds, such as thiazolo[5,4-f]quinoline, which can undergo various electrophilic substitution reactions (Aleksandrov et al., 2017; Remizov et al., 2019).

Cytotoxic Activity

Related heterocycle-substituted compounds have been synthesized for their potential cytotoxic activity against human cancer cell lines. These include structurally diverse derivatives with heterocyclic rings such as furan and thiadiazine, highlighting the potential application of such compounds in cancer research (Yang et al., 2010).

Antiulcer Agents

In the realm of gastrointestinal research, some imidazo[1,2-a]pyridines substituted at the 3-position with thiadiazole groups have been synthesized as potential antiulcer agents. These compounds have shown notable cytoprotective properties in various models, although not significant antisecretory activity (Starrett et al., 1989).

Antimicrobial Activity

Compounds with thiadiazole and furan moieties have been evaluated for their antimicrobial activities. For instance, 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives, which include thiadiazole and furan components, have shown significant antibacterial activity against various bacteria, indicating the potential of related compounds in antimicrobial research (Balandis et al., 2019).

Corrosion Inhibition

A compound featuring a furan moiety, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, has been investigated as a potential inhibitor for mild steel corrosion in acidic environments. This study demonstrates the applicability of such compounds in materials science and corrosion prevention (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S2/c1-9-18-19-14(24-9)17-13(20)11-5-6-12(23-11)25(21,22)16-8-10-4-2-3-7-15-10/h2-7,16H,8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPTCWEJKWEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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